molecular formula C16H16N2O3 B041481 Bis(p-acetylaminophenyl) ether CAS No. 3070-86-8

Bis(p-acetylaminophenyl) ether

Cat. No. B041481
CAS RN: 3070-86-8
M. Wt: 284.31 g/mol
InChI Key: BUGCHAIWUSBYIZ-UHFFFAOYSA-N
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Patent
US06569598B2

Procedure details

To a 70° C. solution of 25 grams (0.125 mole) of 4,4′-diaminodiphenyl ether in 90 ml of glacial acetic acid was added 28.55 ml (0.286 mole) of acetic anhydride. The acetic anhydride was added dropwise at such a rate and with heating to maintain a temperature between 90° C. and 100° C. After the addition of acetic anhydride, the temperature was maintained between 90° C. and 100° C. for an additional hour. The reaction mixture was further reacted at room temperature overnight forming a precipitate. The mixture was filtered, and the collected precipitate dried at room temperature to give 32.6 grams of 4,4′-diacetamidodiphenyl ether, m.p. 228-230° C. (lit. m.p. 228-229° C.). The yield was 91.8% of the theoretical amount.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.55 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([O:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)[CH:2]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17].[C:23](O)(=[O:25])[CH3:24]>>[CH3:17][C:16]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]2[CH:2]=[CH:1][C:6]([NH:7][C:23]([CH3:24])=[O:25])=[CH:5][CH:4]=2)=[CH:10][CH:11]=1)=[O:18]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC(=CC=C1N)OC=2C=CC(=CC2)N
Name
Quantity
28.55 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature between 90° C. and 100° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between 90° C. and 100° C. for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture was further reacted at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
forming a precipitate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the collected precipitate dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.